molecular formula C11H8N4O B1422176 2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351800-32-2

2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B1422176
CAS No.: 1351800-32-2
M. Wt: 212.21 g/mol
InChI Key: FBZXPXLYEOLRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a unique structure combining pyridine and pyrazolo-pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of 2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one are yet to be definitively identified. Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2-carboxaldehyde with hydrazine derivatives, followed by cyclization with suitable reagents to form the pyrazolo[1,5-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce reduced derivatives with altered electronic properties .

Scientific Research Applications

2-(Pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-cancer activities.

    Pyrazolo[3,4-b]pyridine derivatives: Explored for their potential as kinase inhibitors.

    Phenylpyrazoles: Studied for their insecticidal properties.

Uniqueness

2-(Pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one stands out due to its unique combination of pyridine and pyrazolo-pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

IUPAC Name

2-pyridin-2-yl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-10-7-9(8-3-1-2-4-12-8)14-15(10)6-5-13-11/h1-7H,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZXPXLYEOLRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 5
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.